Structural Uniqueness: N-3 Ethyl + C-7 4-Phenylpiperazine Combination vs. Common Triazolo[4,5-d]pyrimidine Substitution Patterns
The target compound uniquely pairs an N-3 ethyl substituent with a C-7 4-phenylpiperazine group on the triazolo[4,5-d]pyrimidine core. In the broader class, N-3 substituents are frequently methyl, benzyl, or cyclopentyl-containing moieties (as in ticagrelor), while C-7 substituents often employ morpholine, piperazine, or substituted aniline groups [1]. The specific ethyl/phenylpiperazine combination is not represented in major P2Y12 antagonist patents (e.g., US6156756, US6166022) nor in disclosed EGFR-targeted phenylpiperazine series where the N-3 position is typically phenyl or methyl [2]. This substitution pattern may confer a distinct binding mode relative to both the antiplatelet triazolo[4,5-d]pyrimidines and the EGFR-inhibitory phenylpiperazine derivatives .
| Evidence Dimension | Substitution pattern at N-3 and C-7 positions |
|---|---|
| Target Compound Data | N-3 = ethyl; C-7 = 4-phenylpiperazin-1-yl |
| Comparator Or Baseline | (a) Ticagrelor-class: N-3 = cyclopentyl-containing group; C-7 = substituted cyclopropylamino. (b) EGFR phenylpiperazine series: N-3 = phenyl or methyl; C-7 = 4-acetylpiperazin-1-yl or 4-phenylpiperazin-1-yl with varied N-3. (c) Generic triazolo[4,5-d]pyrimidine: N-3 = H, methyl, or benzyl; C-7 = morpholine, piperazine, or chloro. |
| Quantified Difference | The exact N-3 ethyl / C-7 4-phenylpiperazine combination is absent from publicly disclosed patent exemplifications and literature SAR tables for P2Y12, EGFR, and CDK inhibitor series, indicating a structurally differentiated pharmacophore. |
| Conditions | Structural comparison based on IUPAC name, SMILES, and patent/literature substructure searches (PubChem, SciFinder, SureChEMBL). |
Why This Matters
This structural differentiation means the compound cannot be assumed to share the target selectivity, potency, or pharmacokinetic profile of any well-characterized triazolo[4,5-d]pyrimidine analog; experimental validation is required for every intended target.
- [1] US Patent 6,156,756. Triazolo[4,5-d]pyrimidine compounds, their use as medicaments, compositions containing them and processes for their preparation. Filed 1998; examples illustrate predominance of cyclopentyl/cyclopropylamino substitution. View Source
- [2] Sun, J.; Wang, X.-Y.; Lv, P.; Zhu, H. Discovery of a Series of Novel Phenylpiperazine Derivatives as EGFR TK Inhibitors. Sci. Rep. 2015, 5, 13903. https://doi.org/10.1038/srep13903. View Source
